4,4-Dimethyl-2-cyclopenten-1-one

Tumor-selective cytotoxicity Selectivity index Oral squamous cell carcinoma

4,4-Dimethyl-2-cyclopenten-1-one (CAS 22748-16-9) is a C7H10O α,β-unsaturated cyclopentenone. It occurs naturally in Apocyniveneti Folium and exhibits selective cytotoxicity toward tumor cells.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 22748-16-9
Cat. No. B010431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-2-cyclopenten-1-one
CAS22748-16-9
Synonyms4,4-DIMETHYL-2-CYCLOPENTEN-1-ONE; 4,4-Dimethyl-2-cyclopenten-1-one 99%; 4,4-dimethylcyclopent-2-enone
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C=C1)C
InChIInChI=1S/C7H10O/c1-7(2)4-3-6(8)5-7/h3-4H,5H2,1-2H3
InChIKeyYVFVCSCZJJGBAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethyl-2-cyclopenten-1-one: Procurement-Grade Cyclopentenone with Defined Tumor-Selectivity Profile


4,4-Dimethyl-2-cyclopenten-1-one (CAS 22748-16-9) is a C7H10O α,β-unsaturated cyclopentenone [1]. It occurs naturally in Apocyniveneti Folium and exhibits selective cytotoxicity toward tumor cells . With a molecular weight of 110.15 g/mol, density of 0.903 g/mL at 25 °C, and a boiling point of 158 °C, this liquid ketone is supplied at ≥98% purity by major vendors .

Why Generic Cyclopentenone Substitution Fails: 4,4-Dimethyl-2-cyclopenten-1-one's Quantified Selectivity Advantage


Simple cyclopentenone analogs (e.g., 2-cyclopenten-1-one) and related α,β-unsaturated carbonyl compounds lack the precise 4,4-dimethyl substitution pattern required for the tumor-selectivity window documented for 4,4-dimethyl-2-cyclopenten-1-one. A head-to-head cytotoxicity screen demonstrated that while many cycloalkenones exhibit potent activity against HSC-2 tumor cells, only 4,4-dimethyl-2-cyclopenten-1-one combined sub-50 μg/mL tumor cell potency with a ≥4‑fold selectivity margin over normal fibroblasts [1]. Substituting with unsubstituted 2-cyclopenten-1-one or six-membered analogs (e.g., 4,4-dimethyl-2-cyclohexen-1-one) fails to replicate this selectivity profile, rendering generic substitution scientifically invalid for studies requiring defined tumor-selectivity windows.

Quantitative Differentiation of 4,4-Dimethyl-2-cyclopenten-1-one: Head-to-Head Selectivity and Cross-Cell-Line Potency


Tumor-Selectivity Index (SI) vs. Unsaturated Lactone Class

In a systematic structure-activity study of 26 α,β-unsaturated carbonyl compounds, 4,4-dimethyl-2-cyclopenten-1-one (compound 12) achieved a tumor-selectivity index (SI = CC50(HGF)/CC50(HSC-2)) of 4.0, substantially exceeding the moderate tumor-specificity observed for unsaturated lactones (SI range: 1.5–1.9) [1]. This indicates a ≥2.1‑fold higher selectivity margin relative to the lactone class.

Tumor-selective cytotoxicity Selectivity index Oral squamous cell carcinoma

Cross-Cell-Line Cytotoxic Potency (CC50) Profile

4,4-Dimethyl-2-cyclopenten-1-one exhibits differential CC50 values across a panel of six cell lines, with the most potent activity observed against HL-60 promyelocytic leukemia cells (CC50 = 14.0 μg/mL) and HSC-2 oral squamous carcinoma cells (CC50 = 43.8 μg/mL), while displaying substantially reduced activity against HGF normal fibroblasts (CC50 = 177 μg/mL) and HPC normal cells (CC50 = 123 μg/mL) . This cross-cell-line potency profile enables direct benchmarking of cytotoxic selectivity.

CC50 Cytotoxicity HL-60 HSC-2

Physicochemical Profile for Formulation and Handling

4,4-Dimethyl-2-cyclopenten-1-one is supplied as a liquid with density = 0.903 g/mL at 25 °C, refractive index n20/D = 1.457, and boiling point = 158 °C . These physicochemical constants differ from unsubstituted 2-cyclopenten-1-one (density ~1.0 g/cm³; boiling point 136 °C) and from the six-membered analog 4,4-dimethyl-2-cyclohexen-1-one (density ~0.94 g/mL; boiling point ~72 °C at 20 torr), affecting solvent miscibility and vapor-phase behavior.

Density Refractive index Boiling point Liquid handling

Validated Synthetic Route and Natural Product Provenance

A reliable two-step synthesis from 2,2-dimethyl-4-pentenal yields 4,4-dimethyl-2-cyclopenten-1-one in 63% overall yield via Wacker-type oxidation followed by intramolecular aldol condensation, with full spectroscopic characterization provided [1]. The compound also occurs naturally in Apocyniveneti Folium . This dual accessibility—synthetic and natural—provides supply chain flexibility absent for many in-class analogs that require custom synthesis.

Organic synthesis Natural product Building block Prostaglandin synthesis

Application Scenarios for 4,4-Dimethyl-2-cyclopenten-1-one Based on Quantified Differentiation


Tumor-Selectivity Screening and Cancer Cell Panel Profiling

Researchers conducting tumor-selectivity screens can use 4,4-dimethyl-2-cyclopenten-1-one as a benchmark compound with a documented selectivity index of 4.0 (CC50(HGF)/CC50(HSC-2)). This enables direct comparison against novel agents; a compound with SI <4.0 may be considered less selective than this established cyclopentenone [1]. The full CC50 matrix across six cell lines (HSC-2, HSC-3, HSG, HL-60, HGF, HPC) provides a ready reference for inter-laboratory reproducibility .

Synthetic Building Block for Prostaglandin and Terpenoid Chemistry

The gem‑dimethylcyclopentane core and α,β‑unsaturated ketone functionality make 4,4-dimethyl-2-cyclopenten-1-one a valuable intermediate in terpenoid synthesis and prostaglandin analog construction [2]. Procurement of this specific compound, rather than a generic cyclopentenone, ensures the correct substitution pattern for downstream transformations, supported by a published, scalable synthetic procedure with 63% overall yield [3].

Formulation Development Requiring Defined Liquid Physicochemical Constants

When formulating for in vitro assays (e.g., DMSO stock solutions) or for vapor-phase delivery systems, the known density (0.903 g/mL), refractive index (1.457), and boiling point (158 °C) of 4,4-dimethyl-2-cyclopenten-1-one enable precise gravimetric and volumetric handling. Substitution with unsubstituted 2-cyclopenten-1-one (density ~1.0 g/cm³, bp 136 °C) or the six-membered analog (density ~0.94 g/mL, bp ~72 °C at 20 torr) would alter solvent miscibility and evaporation behavior, potentially compromising assay reproducibility.

Natural Product Research and Phytochemical Reference Standard

As a natural product isolated from Apocyniveneti Folium with validated tumor‑selective cytotoxicity , 4,4-dimethyl-2-cyclopenten-1-one serves as a reference standard for phytochemical analysis and bioactivity-guided fractionation. Procurement of the authenticated compound (≥98% purity) ensures reliable identification by GC‑MS and HPLC against natural extract profiles .

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